![molecular formula C15H17N3O B7465894 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of chemists from Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide selectively blocks the activity of mGluR5, a type of glutamate receptor that is widely expressed in the brain. Glutamate is the main excitatory neurotransmitter in the brain and is involved in many important physiological processes, including learning and memory. By blocking the activity of mGluR5, 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide reduces the excessive glutamate signaling that is thought to contribute to the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate and other neurotransmitters, such as dopamine and noradrenaline, in various brain regions. It has also been shown to increase the expression of certain proteins that are involved in synaptic plasticity, the process by which the strength of connections between neurons is modified in response to experience.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its function in various physiological and pathological contexts. However, 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has some limitations as well. It has relatively low potency and efficacy compared to other mGluR5 antagonists, such as 3-((2-methyl-4-thiazolyl)ethynyl)pyridine (MTEP). Additionally, 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in both preclinical and clinical studies. Another area of interest is the investigation of the potential therapeutic applications of 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide in other neurological and psychiatric disorders, such as depression, anxiety disorders, and autism spectrum disorders. Finally, there is a need for further research on the long-term effects of 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide on brain function and behavior, as well as its potential for drug interactions and side effects.
Méthodes De Synthèse
The synthesis of 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide involves a multi-step process that starts with the reaction of 2,3-dichloropyrazine with 2-methylphenethylamine to form 2-(2-methylphenethylamino)pyrazine. This intermediate is then reacted with methyl isocyanate and the resulting product is further treated with hydrochloric acid to yield 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide. The overall yield of this process is around 30%.
Applications De Recherche Scientifique
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the most promising applications of 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide is in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome.
Propriétés
IUPAC Name |
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-6-4-5-7-13(10)12(3)18-15(19)14-9-16-11(2)8-17-14/h4-9,12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOFODZXAWKAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465817.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
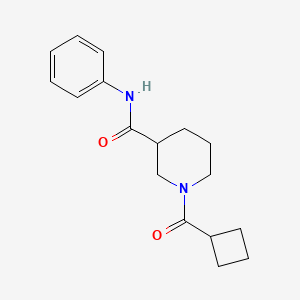
![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
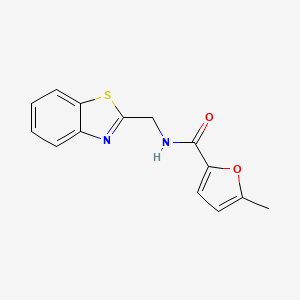
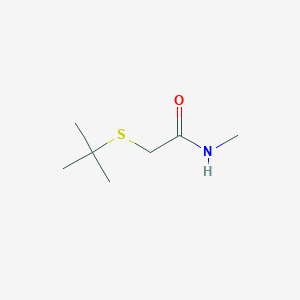
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)

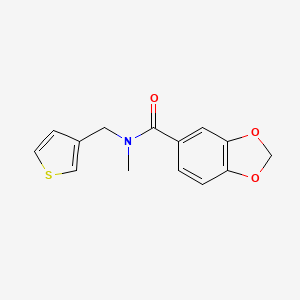
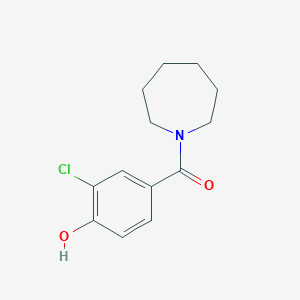
![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)